

An In-depth Technical Guide to the Physicochemical Properties of Epoxyquinomicin C

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Compound of Interest		
Compound Name:	Epoxyquinomicin C	
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Introduction

Epoxyquinomicin C is a naturally occurring antibiotic belonging to the epoxyquinone class of compounds.[1] Isolated from the fermentation broth of Amycolatopsis sp., this small molecule has garnered significant interest within the scientific community due to its notable anti-inflammatory and anti-rheumatic properties.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of **Epoxyquinomicin C**, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

Epoxyquinomicin C is a weakly acidic substance, appearing as a yellowish-brown powder.[4] It is soluble in methanol, acetone, and ethyl acetate, slightly soluble in chloroform, and insoluble in n-hexane.[1] A summary of its key physicochemical properties is provided in the table below.



Property	Value	Reference
Molecular Formula	C14H13NO6	[5]
Molecular Weight	291.26 g/mol	[5]
Melting Point	163-168 °C (decomposition)	[4]
Specific Rotation	[α] ²⁵ _D_ +142° (c 1.0, methanol)	[4]
Appearance	Yellowish-brown powder	[4]
CAS Number	200496-85-1	[5]

Spectral Data

The structural elucidation of **Epoxyquinomicin C** was achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectral data for **Epoxyquinomicin C**, recorded in CD₃OD, are summarized below.

¹H NMR Data (500 MHz, CD₃OD)[1]



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.65	d	2.4
3	7.23	d	2.4
4	-	-	-
5	-	-	-
6	3.51	S	
7-CH ₂	3.79	d	12.8
3.69	d	12.8	
2'	7.91	dd	7.9, 1.8
3'	6.95	t	7.9
4'	7.42	dt	7.9, 1.8
5'	7.01	d	7.9

 $^{^{13}}$ C NMR Data (125 MHz, CD₃OD)[1]



Position	Chemical Shift (δ, ppm)
1	68.8
2	58.1
3	148.6
4	126.9
5	188.1
6	59.8
7-CH ₂	61.2
1'	115.1
2'	132.8
3'	118.9
4'	136.2
5'	120.1
6'	162.2
C=O	168.8

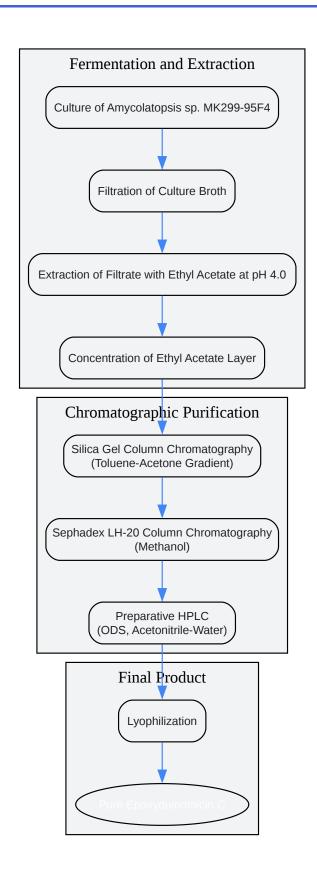
IR and UV-Vis Spectroscopy

The IR spectrum of **Epoxyquinomicin C** exhibits characteristic absorption bands for a hydroxyl group (3430-3450 cm⁻¹) and an amide carbonyl group (1640-1670 cm⁻¹).[1] The UV-Vis spectrum in methanol shows absorption maxima at 246 nm and 310 nm.[1]

Experimental Protocols Isolation and Purification of Epoxyquinomicin C

The following protocol outlines the general steps for the isolation and purification of **Epoxyquinomicin C** from the culture broth of Amycolatopsis sp. MK299-95F4.[3][6]





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Fig. 1: Isolation and Purification Workflow for **Epoxyquinomicin C**.



1. Fermentation:Amycolatopsis sp. strain MK299-95F4 is cultured in a suitable production medium.[6] 2. Extraction: The culture broth is filtered, and the filtrate is adjusted to pH 4.0. The filtrate is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure.[6] 3. Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a toluene-acetone gradient.[1] 4. Sephadex LH-20 Chromatography: Fractions containing **Epoxyquinomicin C** are further purified by Sephadex LH-20 column chromatography using methanol as the eluent.[1] 5. Preparative HPLC: The final purification step involves preparative high-performance liquid chromatography (HPLC) on an ODS column with an acetonitrile-water solvent system.[1] 6. Lyophilization: The purified fractions are lyophilized to yield pure **Epoxyquinomicin C**.[1]

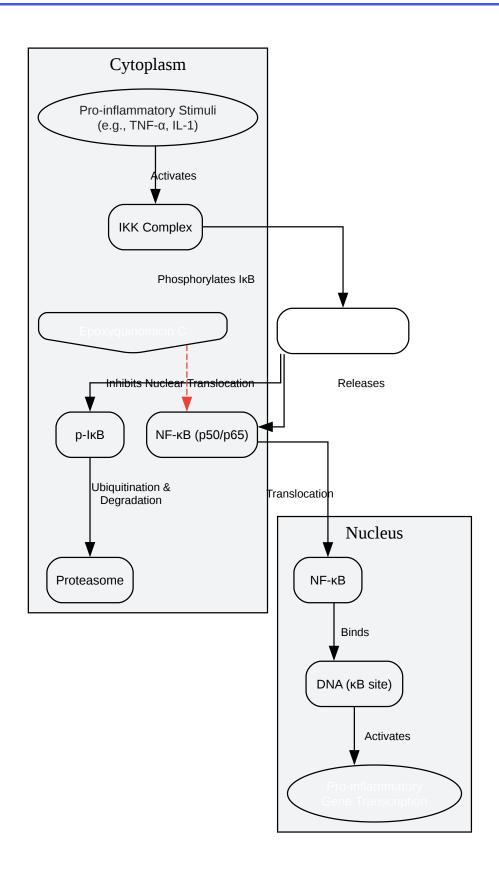
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the direct molecular target of **Epoxyquinomicin C** is still under investigation, studies on its synthetic derivative, dehydroxymethylepoxyquinomicin (DHMEQ), have provided significant insights into its anti-inflammatory mechanism. DHMEQ has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-kB) signaling pathway.[7] It is believed that **Epoxyquinomicin C** acts through a similar mechanism.

The canonical NF- κ B signaling pathway is a key regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF- κ B to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.

DHMEQ has been demonstrated to inhibit the nuclear translocation of NF-kB, thereby preventing the activation of these downstream inflammatory genes.[7] This inhibition is a key aspect of the anti-inflammatory and anti-rheumatic effects observed with **Epoxyquinomicin C** and its derivatives.





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Fig. 2: Proposed Mechanism of Action of **Epoxyquinomicin C** via Inhibition of the NF-κB Signaling Pathway.

Conclusion

Epoxyquinomicin C is a promising natural product with significant anti-inflammatory and anti-rheumatic potential. This guide has provided a detailed overview of its physicochemical properties, spectral characteristics, and a protocol for its isolation. The elucidation of its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, opens avenues for the development of novel therapeutics for a range of inflammatory disorders. Further research into the precise molecular interactions and the development of more potent and specific analogs will be crucial for translating the therapeutic potential of this fascinating molecule into clinical applications.

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